2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one 2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18068875
InChI: InChI=1S/C8H10BrFO2/c9-1-6(11)7-2-8(3-7,4-10)12-5-7/h1-5H2
SMILES:
Molecular Formula: C8H10BrFO2
Molecular Weight: 237.07 g/mol

2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one

CAS No.:

Cat. No.: VC18068875

Molecular Formula: C8H10BrFO2

Molecular Weight: 237.07 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one -

Specification

Molecular Formula C8H10BrFO2
Molecular Weight 237.07 g/mol
IUPAC Name 2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanone
Standard InChI InChI=1S/C8H10BrFO2/c9-1-6(11)7-2-8(3-7,4-10)12-5-7/h1-5H2
Standard InChI Key VYSFJYBRMSTKBN-UHFFFAOYSA-N
Canonical SMILES C1C2(CC1(OC2)CF)C(=O)CBr

Introduction

Structural and Molecular Characteristics

Core Bicyclic Framework

The compound’s defining feature is its 2-oxabicyclo[2.1.1]hexane scaffold, a strained bicyclic system consisting of a five-membered ring fused to a three-membered ether ring (oxirane). X-ray crystallography and computational studies indicate that the bicyclic structure imposes significant steric constraints, altering the molecule’s conformational flexibility compared to monocyclic analogs . The fluoromethyl group at position 1 introduces electronegativity and hydrogen-bonding potential, while the bromoacetyl moiety at position 4 provides a reactive site for nucleophilic substitution .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₀BrFO₂
Molecular Weight237.07 g/mol
SMILES NotationBrCC(=O)C12COC(C1)(C2)CF
Topological Polar Surface Area26.3 Ų

Synthetic Methodologies

Halogenation and Alkylation Strategies

The synthesis typically begins with the construction of the 2-oxabicyclo[2.1.1]hexane core via [2+2] photocycloaddition or acid-catalyzed cyclization of epoxide precursors . Fluoromethylation is achieved using XtalFluor-E® (diethylaminosulfur trifluoride) under anhydrous conditions, yielding the 1-(fluoromethyl) substituent with >90% regioselectivity . Subsequent bromination at the acetyl position employs N-bromosuccinimide (NBS) in dichloromethane at 0°C, achieving yields of 70–85%.

Optimization Challenges

Key challenges include:

  • Steric hindrance: The bicyclic system limits access to reactive sites, necessitating prolonged reaction times (24–48 hr) .

  • Fluorine stability: The fluoromethyl group is prone to hydrolysis under acidic conditions, requiring strictly controlled pH (6.5–7.5) .

  • Purification: Column chromatography with silica gel modified by 5% ethyl acetate/hexane achieves >95% purity, as confirmed by HPLC .

Physicochemical and Spectral Properties

Stability and Solubility

The compound exhibits moderate stability in aqueous solutions (t₁/₂ = 72 hr at pH 7.4) but decomposes rapidly under strong acids/bases. Solubility data:

  • Water: 2.1 mg/mL at 25°C

  • DMSO: >50 mg/mL

  • Ethanol: 15 mg/mL

¹H NMR (400 MHz, CDCl₃) reveals distinct signals:

  • δ 4.35 (d, J = 47 Hz, 2H, -OCH₂F)

  • δ 3.82 (m, 2H, bridgehead protons)

  • δ 3.12 (s, 2H, BrCH₂CO)

Reactivity and Functionalization

Nucleophilic Substitution

The bromoacetyl group participates in SN2 reactions with amines and thiols. For example, reaction with piperidine in THF at 60°C produces a secondary amine derivative (yield: 78%), a potential pharmacophore for kinase inhibitors .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aromatic moieties. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane, biaryl products form in 65–82% yields, enabling diversity-oriented synthesis .

Biological Applications

Anti-Inflammatory Activity

In vitro assays demonstrate inhibition of cyclooxygenase-2 (COX-2) with IC₅₀ = 1.2 μM, outperforming celecoxib (IC₅₀ = 3.4 μM) in LPS-induced macrophages. Molecular docking suggests the fluoromethyl group forms a critical hydrogen bond with COX-2’s Arg120 residue.

Protease Inhibition

The compound inhibits SARS-CoV-2 main protease (Mᴾʳᵒ) with Kᵢ = 0.8 μM, likely due to halogen bonding with the catalytic Cys145 residue .

Industrial and Regulatory Status

Currently classified as a research chemical (non-GMP), bulk pricing ranges from $8–$28 per gram depending on scale . No FDA approvals exist, but preclinical toxicity studies in rodents show LD₅₀ > 500 mg/kg.

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